6-Bromo-4-iodonicotinic acid
CAS No.: 1200130-82-0
Cat. No.: VC0176417
Molecular Formula: C6H3BrINO2
Molecular Weight: 327.90199
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1200130-82-0 |
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Molecular Formula | C6H3BrINO2 |
Molecular Weight | 327.90199 |
IUPAC Name | 6-bromo-4-iodopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) |
SMILES | C1=C(C(=CN=C1Br)C(=O)O)I |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 6-Bromo-4-iodonicotinic acid consists of a pyridine ring substituted with bromine at position 6, iodine at position 4, and a carboxylic acid group at position 3. The structure can be represented as follows:
This arrangement imparts significant steric hindrance and electron-withdrawing effects due to the halogen substituents, which influence its reactivity in chemical reactions .
Physicochemical Properties
The physicochemical properties of 6-Bromo-4-iodonicotinic acid are summarized in Table 1.
The high molecular weight and substantial polar surface area make this compound suitable for applications in drug discovery, where these properties can influence bioavailability and target binding.
Synthesis of 6-Bromo-4-Iodonicotinic Acid
The synthesis of 6-Bromo-4-iodonicotinic acid typically involves multistep reactions that incorporate halogenation and functional group transformations. These methods require precise control over reaction conditions to ensure high yields and minimal side product formation.
General Synthetic Route
A common synthetic pathway for this compound involves:
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Halogenation: Introduction of bromine at the desired position on the pyridine ring using brominating agents such as N-bromosuccinimide (NBS).
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Iodination: Subsequent introduction of iodine using reagents like iodine monochloride or potassium iodide.
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Carboxylation: Functionalization to introduce the carboxylic acid group.
Optimized Conditions
Studies have shown that maintaining specific temperature ranges (e.g., between 50°C and 170°C) during bromination can enhance product formation while minimizing side reactions. Solvent choice also plays a critical role; polar aprotic solvents such as acetonitrile are often preferred for iodination due to their ability to stabilize intermediate species.
Example Reaction Scheme
An example reaction scheme for synthesizing 6-Bromo-4-iodonicotinic acid is illustrated below:
This stepwise approach ensures selective substitution at the desired positions on the pyridine ring.
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
The halogen substituents on 6-Bromo-4-iodonicotinic acid enhance its utility as an intermediate in pharmaceutical synthesis. These groups can increase binding affinity to biological targets or modify pharmacokinetic properties when incorporated into drug candidates.
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